tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate is a chemical compound with the molecular formula C8H15FN2O2 It is a fluorinated azetidine derivative, which is a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Protection of the Amino Group: The amino group is often protected using tert-butyl groups to prevent unwanted side reactions during the synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: Where the fluorine atom or the amino group can be replaced by other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water or acids.
Common Reagents and Conditions
Fluorinating Agents: Such as DAST for introducing fluorine atoms.
Oxidizing Agents: Like potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the fluorine or amino groups.
Scientific Research Applications
tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: In the development of new materials with unique properties, such as enhanced stability or reactivity.
Biological Studies: Investigating the biological activity and interactions of fluorinated azetidine derivatives.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and stability, while the azetidine ring can interact with biological molecules, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-3-chloroazetidine-1-carboxylate: A similar compound with a chlorine atom instead of fluorine.
tert-Butyl 3-amino-3-bromoazetidine-1-carboxylate: A brominated analogue.
tert-Butyl 3-amino-3-iodoazetidine-1-carboxylate: An iodinated derivative.
Uniqueness
tert-Butyl 3-amino-3-fluoroazetidine-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogues. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C8H15FN2O2 |
---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
tert-butyl 3-amino-3-fluoroazetidine-1-carboxylate |
InChI |
InChI=1S/C8H15FN2O2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5,10H2,1-3H3 |
InChI Key |
WWEHJJBNTCAPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(N)F |
Origin of Product |
United States |
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